

Azetidine-3-carbonitrile: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azetidine-3-carbonitrile

Cat. No.: B1291615

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, characterized by the presence of a reactive nitrile group and a conformationally constrained azetidine ring, make it an attractive scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **azetidine-3-carbonitrile**, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

Azetidine-3-carbonitrile is typically handled as its more stable hydrochloride salt, which exhibits improved solubility in polar solvents.[1][2] The N-Boc protected form is also a common intermediate in many synthetic routes.[3] Key physicochemical and spectroscopic data are summarized in the tables below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₂	[4]
Molecular Weight	82.11 g/mol	[4]
CAS Number	73276-86-2	[4]
Boiling Point	227.7 °C at 760 mmHg (Predicted)	[5]

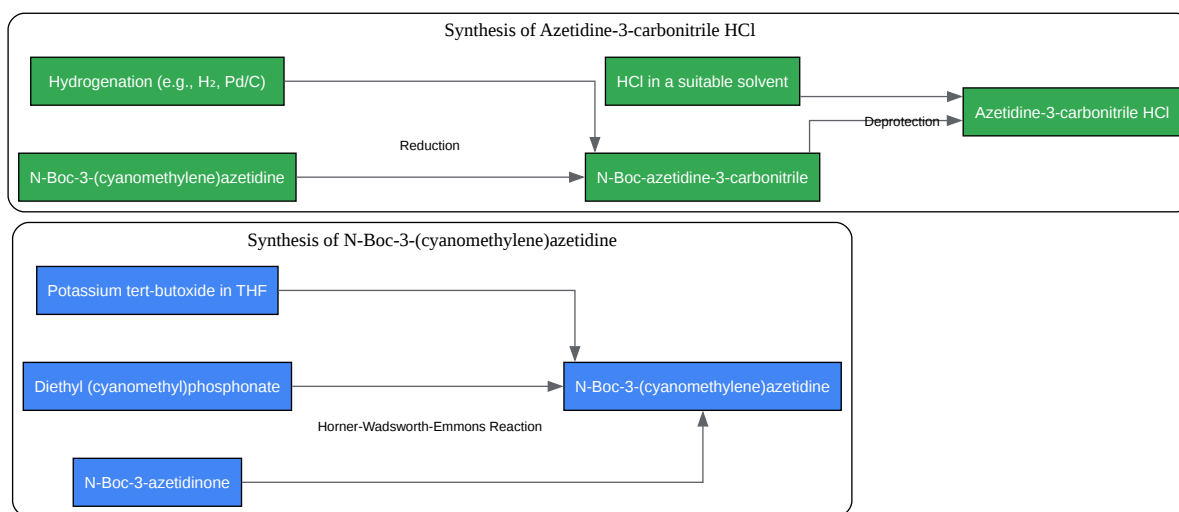
Table 1: Physicochemical Properties of **Azetidine-3-carbonitrile**

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Form
Azetidine-3-carbonitrile Hydrochloride	C ₄ H ₇ ClN ₂	118.57	345954-83-8	Off-white to yellow solid
1-Boc-3-cyanoazetidine	C ₉ H ₁₄ N ₂ O ₂	182.22	142253-54-1	Not specified

Table 2: Properties of **Azetidine-3-carbonitrile** Hydrochloride and its N-Boc Derivative.[2][3][6]

Synthesis of Azetidine-3-carbonitrile

The synthesis of **azetidine-3-carbonitrile** can be achieved through a multi-step sequence, typically involving the formation of an N-protected azetidine precursor followed by introduction of the nitrile functionality and subsequent deprotection. A common and effective strategy involves the Horner-Wadsworth-Emmons reaction of an N-protected 3-azetidinone.



[Click to download full resolution via product page](#)

A schematic workflow for the synthesis of **azetidine-3-carbonitrile** hydrochloride.

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a reported green synthesis of a key intermediate for Baricitinib.^[1]

Materials:

- Diethyl (cyanomethyl)phosphonate

- Potassium tert-butoxide solution in THF (1 M)
- tert-butyl 3-oxoazetidine-1-carboxylate
- Tetrahydrofuran (THF)

Procedure:

- To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at -5 °C.
- Stir the mixture at -5 °C for 3 hours.
- Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.
- Continue stirring at -5 °C for an additional 2 hours.
- Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.
- Work-up and purify the product by appropriate methods (e.g., extraction and chromatography) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[\[1\]](#)

Synthesis of Azetidine-3-carbonitrile Hydrochloride

This protocol involves the reduction of the exocyclic double bond and subsequent deprotection of the Boc group.

Materials:

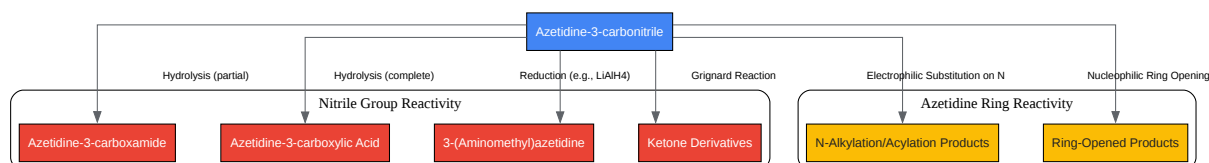
- tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Methanol
- Hydrochloric acid (e.g., 3 M in acetonitrile)

Procedure:

- Reduction: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and add a catalytic amount of Pd/C.
- Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
- Filter the catalyst and concentrate the filtrate to obtain tert-butyl 3-cyanoazetidine-1-carboxylate.
- Deprotection: Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate in acetonitrile and add a solution of hydrochloric acid (e.g., 3 M in acetonitrile).^[1]
- Stir the mixture at room temperature for 16 hours.^[1]
- Concentrate the reaction mixture under vacuum. The resulting solid can be recrystallized to afford pure **azetidine-3-carbonitrile** hydrochloride.^[1]

Reactivity and Applications in Organic Synthesis

The synthetic utility of **azetidine-3-carbonitrile** stems from the reactivity of both the nitrile group and the azetidine ring.



[Click to download full resolution via product page](#)

Key reactions of **azetidine-3-carbonitrile**.

The nitrile group can be readily transformed into other valuable functional groups:

- **Hydrolysis:** Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide or a carboxylic acid.^[7]
- **Reduction:** The nitrile can be reduced to a primary amine (3-(aminomethyl)azetidine) using reducing agents like lithium aluminum hydride.^[7]
- **Addition of Organometallics:** Grignard reagents can add to the nitrile to form ketones after hydrolysis.^[7]

The strained azetidine ring can undergo nucleophilic ring-opening reactions, providing access to substituted acyclic amines.^{[8][9]} Furthermore, the secondary amine of the unprotected azetidine allows for N-alkylation and N-acylation, enabling the introduction of diverse substituents.

Applications in Medicinal Chemistry

The rigid azetidine scaffold is of particular interest in drug discovery as it can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.^[10] The three-dimensional nature of the azetidine ring allows for the exploration of chemical space that is not easily accessible with more traditional, planar ring systems.^[1]

Azetidine-3-carbonitrile and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active compounds, including:

- **JAK1/JAK2 Inhibitors:** As a key building block for the synthesis of Baricitinib, an inhibitor of Janus kinase 1 and 2.^[1]
- **Anticancer Agents:** The azetidine scaffold is found in compounds with potential anticancer properties.^[11]
- **Fragment-Based Drug Discovery (FBDD):** The small, rigid structure of **azetidine-3-carbonitrile** makes it an ideal fragment for FBDD campaigns to identify novel lead compounds.^[12]

Conclusion

Azetidine-3-carbonitrile is a powerful and versatile building block in organic synthesis with significant applications in medicinal chemistry. Its unique combination of a strained ring system and a reactive nitrile group provides a gateway to a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its reactivity, will enable researchers and drug development professionals to effectively utilize this valuable scaffold in the design and synthesis of novel chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 8. 1254120-12-1|tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cenmed.com [cenmed.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC

[pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Azetidine-3-carbonitrile: A Versatile Building Block for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291615#azetidine-3-carbonitrile-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com